過酸化バリウム

概要

説明

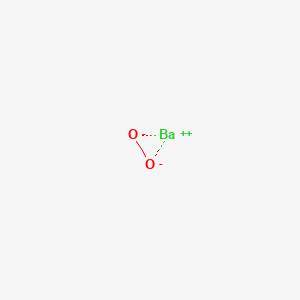

Barium peroxide is an inorganic compound with the chemical formula BaO2. It is a white solid that is odorless and insoluble in water. Barium peroxide is a strong oxidizing agent and has a variety of uses in chemical synthesis, industrial processes, and scientific research applications. It is also used in the production of hydrogen peroxide and other chemicals.

科学的研究の応用

化学発光アクチュエータ

過酸化バリウムナノ粒子は、ルミノールの化学発光を活性化するために使用できます . それらは、H2O2の代替手段として、Fe2+/Fe3+のルミノール駆動化学発光検出に使用できます . 従来の水性H2O2と比較して、BaO2ナノ粒子は、高い貯蔵安定性と、ルミノールによる5倍強い化学発光を示します .

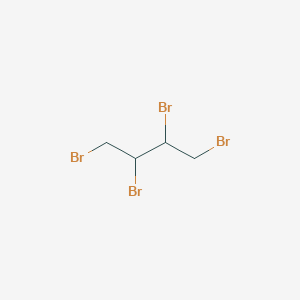

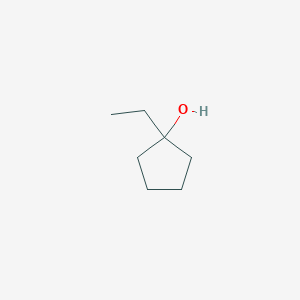

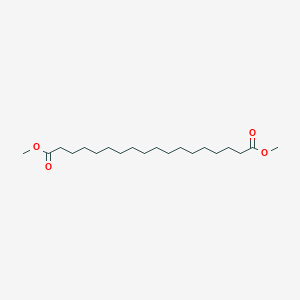

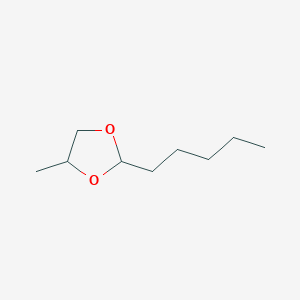

有機合成

過酸化バリウムナノ粒子は、有機合成に潜在的な関心を呼ぶ可能性があります . それらは、O2のその場発生による強い酸化剤です .

CO2吸着

過酸化バリウムナノ粒子は、CO2吸着に使用できます . これは、温室効果ガスの排出量を削減するための取り組みにおいて特に役立つ可能性があります。

消毒

過酸化バリウムナノ粒子は、消毒に使用できます . それらの強力な酸化特性により、この用途で効果的になります。

排水処理

過酸化バリウムナノ粒子は、排水処理に使用できます . それらは、汚染物質の酸化と分解に役立ちます。

花火の遅延組成

過酸化バリウムは、花火の遅延組成(PDC)に使用できます . これらの組成物は、非常に安定した燃焼速度と、ガス状の燃焼生成物の排出が少なく、またはまったく排出されないことを特徴としています

作用機序

Target of Action

Barium peroxide is an inorganic compound with the formula BaO2 . It consists of barium cations (Ba2+) and peroxide anions (O2−2) . The primary targets of barium peroxide are the molecules and structures that can undergo oxidation reactions, as it is a strong oxidizing agent .

Mode of Action

Barium peroxide interacts with its targets through oxidation reactions . It arises by the reversible reaction of O2 with barium oxide . The peroxide forms around 500 °C and oxygen is released above 820 °C . This reaction mechanism allows barium peroxide to act as an oxidizing agent, facilitating various chemical reactions .

Biochemical Pathways

For instance, it was historically used as a precursor for hydrogen peroxide , which plays a role in various biochemical pathways, including signal transduction and metabolic regulation .

Pharmacokinetics

It’s known that barium peroxide is a strong oxidizing agent and can decompose to bao and o2 at high temperatures

Action Environment

The action of barium peroxide can be influenced by various environmental factors. For instance, its reaction with barium oxide to form peroxide occurs around 500 °C, and oxygen is released above 820 °C . Therefore, temperature is a key environmental factor influencing its action. Additionally, the presence of other chemicals can also affect its stability and efficacy

Safety and Hazards

生化学分析

Biochemical Properties

Barium peroxide interacts with various biomolecules. For instance, it has been found to cause significant declines in glutathione peroxidase, catalase, superoxide dismutase, and urea levels . These enzymes and proteins play crucial roles in biochemical reactions, and their interaction with barium peroxide can lead to various biochemical changes .

Cellular Effects

Barium peroxide has significant effects on various types of cells and cellular processes. It influences cell function by causing changes in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to cause significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels .

Molecular Mechanism

At the molecular level, barium peroxide exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to cause hyperphosphatemia, hypokalemia, hypocalcemia, and hypochloremia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barium peroxide change over time. It has been found that the thermal properties of barium peroxide depend on the partial pressures of oxygen and water vapor during the process of oxidation . This can affect the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of barium peroxide vary with different dosages in animal models. For instance, it has been found to cause normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of barium salts in the soft tissues .

Metabolic Pathways

Barium peroxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels . For instance, it has been found to cause significant declines in urea levels .

Transport and Distribution

Barium peroxide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation . For instance, it has been found to accumulate significantly in the liver, spleen, heart, and kidney .

Subcellular Localization

It is known that it can affect the activity of various enzymes and proteins, and it can cause changes in cell signaling pathways, gene expression, and cellular metabolism .

特性

IUPAC Name |

barium(2+);peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRXSAYFZMGQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO2 | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | barium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium peroxide appears as a grayish-white granular solid. Insoluble in water. Noncombustible, but accelerates the burning of combustible material. Mixture with finely divided combustible material may be explosive. Mixtures with combustible material may be ignited by friction or contact with moisture., Insoluble in water; [HSDB] White or grayish-white solid; [Merck Index] Grey or white odorless powder; [MSDSonline], WHITE OR GREY-TO-WHITE POWDER. | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

800 °C (decomposes) | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.091 g/100 g water at 20 °C, Solubility in water: poor | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.96 g/cu cm, Relative density (water = 1): 5.0 | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The article of commerce contains about 85% barium peroxide; the remainder is chiefly barium oxide. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or grayish-white, heavy powder | |

CAS RN |

1304-29-6 | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1304-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001304296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium peroxide (Ba(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

842 °F (USCG, 1999), 450 °C | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

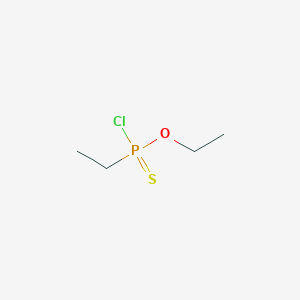

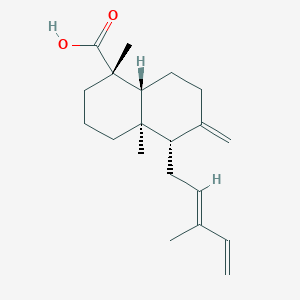

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

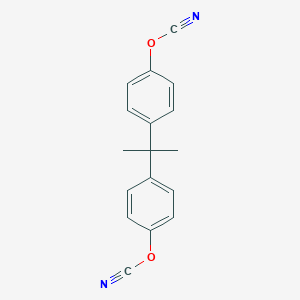

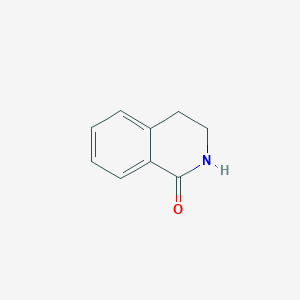

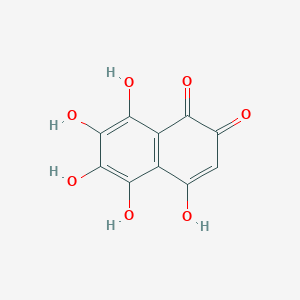

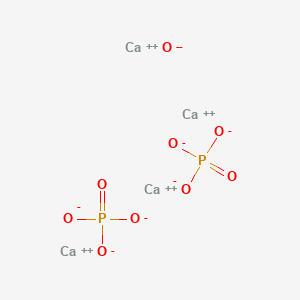

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of barium peroxide?

A1: Barium peroxide has the molecular formula BaO2 and a molecular weight of 169.33 g/mol. [] (https://www.semanticscholar.org/paper/ccbba10265e6d34eea68aa8ad07f43bc5b7fb88a)

Q2: Does spectroscopic data exist for barium peroxide?

A2: Yes, researchers have utilized Raman spectroscopy to study the O-O stretching vibrations in barium peroxide, providing insights into its structural changes at varying temperatures. [] (https://www.semanticscholar.org/paper/805a884bc08f0a51a28334e6802f41692d013bb0) DFT calculations have also been employed to model the Raman spectra of barium peroxide, offering information about its vibrational frequencies. [] (https://www.semanticscholar.org/paper/5c65620b998caed155e55c11a1713f790bdcab67)

Q3: How does barium peroxide behave under different temperatures and oxygen pressures?

A3: Studies reveal that the oxidation of barium oxide (BaO) to barium peroxide is favored by low temperatures and high oxygen pressures, while the reduction of barium peroxide back to barium oxide is favored by high temperatures and low oxygen pressures. [] (https://www.semanticscholar.org/paper/dc11e9104e717154dba4858db370aa51e59e396d)

Q4: Is barium peroxide stable in storage?

A4: Research indicates that barium peroxide nanoparticles exhibit high storage stability and resist autocatalytic decomposition, unlike conventional hydrogen peroxide solutions. [] (https://www.semanticscholar.org/paper/5abd84db485a86da2f42d4e959489a460e142091)

Q5: How does barium peroxide affect the properties of materials it's added to?

A5: In the context of Bi-2212 superconductors, the addition of barium peroxide has been shown to create homogeneously distributed second phases, resulting in enhanced flux pinning properties. It can also influence the texture of the material due to changes in melting characteristics. [] (https://www.semanticscholar.org/paper/a22577afc8765a8a0f3cc3a0b4bf25f4ee2e1859)

Q6: Does barium peroxide exhibit catalytic activity?

A6: While barium peroxide demonstrates moderate catalytic activity independently, it acts as an inhibitor when combined with iron oxide in the decomposition of sodium chlorate. [] (https://www.semanticscholar.org/paper/9059e3b94b4f9871e9b1d2ee02e4eb53e647d408)

Q7: How is barium peroxide used in oxygen production?

A7: Barium peroxide plays a crucial role in oxygen production through a reversible reaction with barium oxide. This reaction cycle, explored for oxygen production and enrichment, is influenced by factors like temperature, oxygen pressure, and the presence of magnesium oxide. [] (https://www.semanticscholar.org/paper/bba981f8baeb14fbef31dd23603713c29f3ddc85)

Q8: Can barium peroxide be used to degrade pollutants?

A8: Studies show that barium peroxide, in conjunction with ultrasound irradiation, can be used to degrade cyanide ions from wastewater. This highlights its potential in environmental remediation applications. [],[30] (https://www.semanticscholar.org/paper/04efd8689f150eed1883c7324025b67fae7db055), (https://www.semanticscholar.org/paper/0bb279051d9a5c58e2c80ab97570b86a9a0c9452)

Q9: What is the role of barium peroxide in pyrotechnic delay compositions?

A9: Research explores the potential of barium peroxide as a "green" oxidising agent in pyrotechnic delay compositions (PDCs). The impact of various metallic fuels on the properties of these PDCs, including their combustion velocity and post-combustion residues, is also investigated. [] (https://www.semanticscholar.org/paper/15c8fd11b0d9ce7065b47c153fd4a08a586a8846)

Q10: How does barium peroxide impact the synthesis of barium titanate?

A10: In the production of barium titanate (BaTiO3), barium peroxide acts as an intermediate. It forms rapidly during the oxidation of barium-titanium metallic precursors and subsequently reacts with titanium to yield barium orthotitanate (Ba2TiO4), which eventually transforms into barium titanate. [] (https://www.semanticscholar.org/paper/eb7a9c6739752e0488cba4fda1e41893514d961c)

Q11: Can barium peroxide facilitate the synthesis of other perovskite materials?

A11: Yes, research demonstrates the successful reactive-sintering of Ba0.5Sr0.5Co0.8Fe0.2O3-δ using barium peroxide and strontium peroxide. This approach enables the low-temperature synthesis of the material, leading to improved electrical conductivity. [] (https://www.semanticscholar.org/paper/2ec0b98450aada8166e71fc543fbde3c419a1e8f)

Q12: How is barium peroxide used in chemical analysis?

A12: Barium peroxide serves as a reagent in analytical chemistry, particularly in the determination of total sulfur in urine. Its ability to achieve complete oxidation at high temperatures makes it valuable in this context. [] (https://www.semanticscholar.org/paper/78b1e1af08ae8b4d47e84f4300a7d76e7ec43b55)

Q13: What is the role of barium peroxide in electron microscopy?

A14: Barium peroxide is utilized as a component in incubation media for electron microscopy, particularly in visualizing the distribution of enzymes like catalase in tissues. [] (https://www.semanticscholar.org/paper/2b0db21f9690b1f2ad75abeb448988a176944e92)

Q14: Are there any studies on the environmental impact of barium peroxide?

A15: Research has focused on the use of barium peroxide in pyrotechnic delay compositions, evaluating its potential as an environmentally friendly alternative. The composition of the combustion products and their impact on the environment are key areas of investigation. [] (https://www.semanticscholar.org/paper/15c8fd11b0d9ce7065b47c153fd4a08a586a8846)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)